4,6,8-Trichloroquinazoline chemical properties
4,6,8-Trichloroquinazoline chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4,6,8-Trichloroquinazoline
Abstract
This technical guide provides a comprehensive overview of 4,6,8-trichloroquinazoline, a pivotal heterocyclic scaffold in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, this document synthesizes fundamental physicochemical data, detailed synthetic protocols, mechanistic insights into its reactivity, and its application as a versatile building block for drug discovery. The narrative is structured to provide not just data, but a field-proven perspective on the causality behind experimental choices and the strategic utility of this compound. All protocols and claims are substantiated with authoritative references to ensure scientific integrity.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique bicyclic aromatic structure allows for diverse functionalization, leading to compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Within this class, halogenated quinazolines are particularly valuable as synthetic intermediates. The strategic placement of chlorine atoms, as seen in 4,6,8-trichloroquinazoline, creates a highly reactive and versatile platform for constructing complex molecular architectures, most notably through nucleophilic aromatic substitution (SNAr) reactions.[4][5] This guide focuses on the core chemical properties of 4,6,8-trichloroquinazoline, providing researchers with the foundational knowledge required for its effective use in the laboratory.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of 4,6,8-trichloroquinazoline is the first step in its successful application. The compound is a solid at room temperature with a relatively high melting point, indicative of a stable crystal lattice.[6]
Structural and Molecular Data
The structure of 4,6,8-trichloroquinazoline is defined by a pyrimidine ring fused to a dichlorinated benzene ring. The key feature is the chlorine atom at the C4 position, which is significantly activated towards nucleophilic displacement.
Figure 1: Chemical Structure of 4,6,8-Trichloroquinazoline.
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of 4,6,8-trichloroquinazoline.
| Property | Value | Source |
| CAS Number | 19815-21-5 | [6] |
| Molecular Formula | C₈H₃Cl₃N₂ | [6][7] |
| Molecular Weight | 233.48 g/mol | [6] |
| Appearance | White to off-white crystalline solid (Expected) | General |
| Melting Point | 236-237 °C | [6] |
| Boiling Point | 339.3 ± 37.0 °C (Predicted) | [6] |
| Density | 1.600 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 0.20 ± 0.50 (Predicted) | [6] |
| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMF, DMSO); sparingly soluble in alcohols; insoluble in water. | [8] |
Synthesis and Purification
The most direct and industrially relevant synthesis of 4,6,8-trichloroquinazoline proceeds via the chlorination of its corresponding quinazolinone precursor, 6,8-dichloro-3H-quinazolin-4-one.[6] This transformation is a cornerstone reaction in quinazoline chemistry.
Synthetic Workflow
The conversion is typically achieved using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.[9] The reaction mechanism involves an initial phosphorylation of the quinazolinone, followed by nucleophilic attack by chloride ions to yield the final product.[9]
Caption: General workflow for the synthesis of 4,6,8-trichloroquinazoline.
Detailed Experimental Protocol: Chlorination
This protocol is a self-validating system, designed for high yield and purity.
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Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6,8-dichloro-3H-quinazolin-4-one (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The use of excess POCl₃ serves as both the reagent and the solvent, driving the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heating: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step quenches the excess POCl₃.
-
Isolation: The product will precipitate as a solid. Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the pH is ~7-8. Collect the solid precipitate by vacuum filtration.
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Purification: Wash the crude solid with cold water and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 4,6,8-trichloroquinazoline.
Expected Spectral Characteristics
While specific experimental spectra are not widely published, the structure of 4,6,8-trichloroquinazoline allows for a confident prediction of its key spectral features, which are crucial for its characterization.[10][11]
-
¹H NMR: The proton NMR spectrum is expected to be simple and highly characteristic. Two signals, each a doublet, should appear in the aromatic region (typically δ 7.5-9.0 ppm). These signals correspond to the two coupled protons on the benzene portion of the ring system (H-5 and H-7). The coupling constant (J-value) between them would be small, characteristic of a meta-coupling.
-
¹³C NMR: The carbon NMR spectrum will show 8 distinct signals for the 8 carbon atoms in the quinazoline ring. The chlorinated carbons (C4, C6, C8) will be significantly downfield. The C4 carbon, being attached to both chlorine and adjacent to two nitrogen atoms, is expected to be one of the most deshielded signals.
-
Mass Spectrometry (MS): The mass spectrum will display a distinct molecular ion (M⁺) peak cluster. Due to the presence of three chlorine atoms, this cluster will exhibit a characteristic isotopic pattern (M, M+2, M+4, M+6) based on the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive signature for polychlorinated compounds.[12]
Chemical Reactivity and Mechanistic Insights
The chemistry of 4,6,8-trichloroquinazoline is dominated by the high reactivity of the C4-chloro substituent.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The C4 position is exceptionally electrophilic and susceptible to nucleophilic attack. This high reactivity is a direct consequence of the electron-withdrawing effect of the two adjacent nitrogen atoms (N1 and N3) in the pyrimidine ring, which stabilize the negative charge in the Meisenheimer complex intermediate.[5] In contrast, the chlorine atoms at C6 and C8 on the benzene ring are significantly less reactive. This pronounced difference in reactivity allows for highly regioselective substitution at the C4 position.[4]
Caption: Mechanism of regioselective SNAr at the C4 position.
Protocol: Synthesis of a 4-Anilinoquinazoline Derivative
This protocol exemplifies the utility of 4,6,8-trichloroquinazoline as a scaffold.
-
Setup: In a round-bottom flask, dissolve 4,6,8-trichloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Addition: Add the desired aniline derivative (1.1 eq) to the solution. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can be added to scavenge the HCl generated during the reaction.
-
Reaction: Heat the mixture to 80-100 °C for 2-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The crude product is collected by filtration or extracted, then purified by column chromatography on silica gel or by recrystallization to yield the pure 4-anilino-6,8-dichloroquinazoline derivative.[4]
Applications in Drug Discovery
The selective reactivity of the C4 position makes 4,6,8-trichloroquinazoline a premier starting material for building libraries of potential drug candidates. A primary application is in the synthesis of 4-anilinoquinazolines, a class of compounds known for their potent activity as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, which are used in cancer therapy.[4][13]
Caption: Role of 4,6,8-trichloroquinazoline in a drug discovery workflow.
Safety and Handling
While a specific safety data sheet (SDS) for 4,6,8-trichloroquinazoline is not widely available, related chlorinated heterocyclic compounds are classified as hazardous.[14][15] Standard laboratory precautions for handling toxic and irritant chemicals are mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Handling: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin, eyes, and clothing.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14][18]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[17]
Conclusion
4,6,8-Trichloroquinazoline is a highly valuable and versatile intermediate in organic synthesis. Its key chemical feature—the activated C4-chloro group—allows for predictable and regioselective functionalization, making it an ideal starting point for the synthesis of complex molecules. For researchers in drug discovery, particularly in the development of kinase inhibitors, a thorough understanding of the properties and reactivity detailed in this guide is essential for leveraging this powerful chemical tool to its full potential.
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